molecular formula C8H6Cl2FNO B7456088 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide

Cat. No. B7456088
M. Wt: 222.04 g/mol
InChI Key: ZDPNBQRIEJPGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide, also known as CF3CPCA, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various applications, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide may act as an agonist of the cannabinoid receptor CB2. This receptor is mainly expressed in immune cells and has been shown to play a role in the regulation of inflammation and pain. 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has also been reported to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which may contribute to the analgesic and anti-inflammatory effects of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide.
Biochemical and Physiological Effects:
2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been reported to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has been shown to have low toxicity and does not produce significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is its potent analgesic and anti-inflammatory properties. It has also been shown to have low toxicity, making it a safe compound for use in animal studies. However, one of the limitations of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide. One of the potential applications of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is in the treatment of pain and inflammation-related disorders. Further studies are needed to investigate the efficacy and safety of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide in animal models and human trials. Another potential application of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide is in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Future studies should focus on elucidating the mechanism of action of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide and identifying its potential targets in the brain. Overall, 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has shown promising results in various applications and is a compound worth further investigation.

Synthesis Methods

The synthesis of 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide involves the reaction of 2-chloro-3-fluoroaniline with ethyl chloroacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide with high purity and yield.

Scientific Research Applications

2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-Chloro-n-(2-chloro-3-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-(2-chloro-3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(11)8(6)10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNBQRIEJPGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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